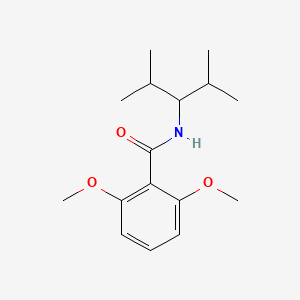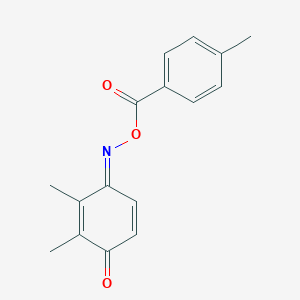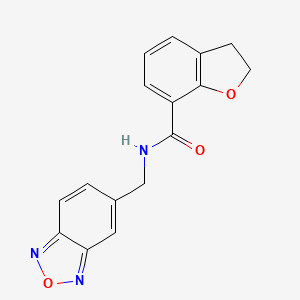![molecular formula C19H23N3O3 B5289201 3-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2-quinoxalinol](/img/structure/B5289201.png)
3-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2-quinoxalinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2-quinoxalinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a quinoxaline derivative that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2-quinoxalinol is not fully understood. However, it has been suggested that it acts by inhibiting certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been found to inhibit cancer cell growth and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2-quinoxalinol in lab experiments is its potential to target multiple pathways involved in various diseases. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which may hinder its clinical development.
Orientations Futures
There are several future directions for research on 3-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2-quinoxalinol. These include further studies on its mechanism of action, toxicity, and pharmacokinetics. In addition, it can potentially be used in combination with other drugs to enhance its therapeutic effects. Furthermore, its potential applications in the treatment of neurodegenerative diseases and other conditions such as diabetes and cardiovascular diseases should be explored.
In conclusion, this compound is a promising compound that has potential applications in various areas of biomedical research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations have been discussed. Further research is needed to fully understand its potential and limitations in clinical applications.
Méthodes De Synthèse
The synthesis of 3-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2-quinoxalinol has been reported in several studies. One of the most common methods involves the reaction of 2-hydroxyquinoxaline with an amino acid ester, followed by cyclization and reduction to yield the desired compound. Other methods involve the use of different reagents and reaction conditions to achieve the same product.
Applications De Recherche Scientifique
The compound has been found to have potential applications in various areas of biomedical research. Studies have shown that it exhibits anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[3-(1-oxa-8-azaspiro[4.5]decan-8-yl)-3-oxopropyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-17(22-11-9-19(10-12-22)8-3-13-25-19)7-6-16-18(24)21-15-5-2-1-4-14(15)20-16/h1-2,4-5H,3,6-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEYFNPTZYGCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CCC3=NC4=CC=CC=C4NC3=O)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5289118.png)

![2-[(4-{5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoyl)amino]benzoic acid](/img/structure/B5289137.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5289144.png)
![1-{1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5289153.png)


![N-methyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]methanamine dihydrochloride](/img/structure/B5289182.png)
![1-[3-(2,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5289187.png)
![3-(3-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5289195.png)
![3-(allylthio)-6-(5-bromo-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289202.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-dimethylmorpholine](/img/structure/B5289209.png)


